N-(2,4-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline acetamide family, characterized by a fused tricyclic scaffold. Its structure includes:
- A 2,4-dimethylphenyl group linked via an acetamide moiety.
- A propan-2-yl (isopropyl) substituent at position 1 of the triazoloquinoxaline ring.
- A ketone group at position 4 of the triazoloquinoxaline core.
This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the isopropyl group and steric effects from the dimethylphenyl substituent.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-13(2)20-24-25-21-22(29)26(17-7-5-6-8-18(17)27(20)21)12-19(28)23-16-10-9-14(3)11-15(16)4/h5-11,13H,12H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAVWOXYQVRCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the triazole and quinoxaline moieties through cyclization reactions. The structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Recent studies have indicated that compounds containing the triazole and quinoxaline scaffolds exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound displayed cytotoxic effects against various cancer cell lines. The IC50 values were found to be comparable to established chemotherapeutic agents.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | |
| MCF7 (Breast Cancer) | 8.3 | |
| HeLa (Cervical Cancer) | 12.0 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.
- Targeting Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of quinoxaline derivatives including the target compound. The results indicated that:
- In vivo Studies : Administration of the compound led to significant tumor regression in xenograft models compared to control groups.
Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR highlighted that modifications on the phenyl ring significantly impacted the biological activity:
- Dimethyl Substitution : The presence of two methyl groups at positions 2 and 4 on the phenyl ring enhanced cytotoxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs and their distinguishing features are outlined below:
N-(4-Chlorophenyl)-2-(4-Oxo[1,2,4]Triazolo[4,3-a]Quinoxalin-5(4H)-yl)Acetamide ()
- Substituents: Phenyl group: 4-chloro (vs. 2,4-dimethyl in the target compound). Triazoloquinoxaline: No alkyl substitution at position 1 (vs. isopropyl in the target).
- Molecular Weight : ~363.79 g/mol (estimated from formula C₁₇H₁₂ClN₅O₂).
- Synthesis : Likely involves similar Ugi-4-CR strategies but lacks the isopropyl modification.
N-(4-Chlorophenyl)-2-(1-Methyl-4-Oxo[1,2,4]Triazolo[4,3-a]Quinoxalin-5(4H)-yl)Acetamide ()
- Substituents: Phenyl group: 4-chloro. Triazoloquinoxaline: Methyl at position 1 (vs. isopropyl in the target).
- Molecular Data: Parameter Value Formula C₁₈H₁₄ClN₅O₂ Average Mass 367.79 g/mol Monoisotopic Mass 367.0836 Da
N-[(4-Methylphenyl)Methyl]-2-[(5-Oxo-4-Propyl-[1,2,4]Triazolo[4,3-a]Quinazolin-1-yl)Sulfanyl]Acetamide ()
- Substituents: Core scaffold: Quinazoline (vs. quinoxaline in the target compound). Linkage: Sulfanyl group (vs. acetamide’s carbonyl). Alkyl groups: Propyl at position 4 and 4-methylbenzyl on the acetamide.
Molecular Data :
Parameter Value Formula C₂₂H₂₃N₅O₂S Molecular Weight 421.52 g/mol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
